molecular formula C6H5BrN2O2S B102921 N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 16443-97-3

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B102921
CAS No.: 16443-97-3
M. Wt: 249.09 g/mol
InChI Key: GCMXRINJCZAAQN-UHFFFAOYSA-N
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Description

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 5-position, a formyl group at the 4-position, and an acetamide group at the 2-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-bromo-2-aminothiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-bromo-2-aminothiazole+acetic anhydrideThis compound\text{5-bromo-2-aminothiazole} + \text{acetic anhydride} \rightarrow \text{this compound} 5-bromo-2-aminothiazole+acetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-(5-bromo-4-carboxyl-1,3-thiazol-2-yl)acetamide

    Reduction: N-(5-bromo-4-hydroxymethyl-1,3-thiazol-2-yl)acetamide

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide has been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal species. This is attributed to the thiazole ring's ability to interact with biological targets, potentially disrupting cellular processes.
  • Anticancer Potential : Research indicates that this compound may act as an anticancer agent. It has been evaluated against human cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The compound's structure allows it to bind to specific receptors or enzymes involved in cancer progression .

Biological Studies

The compound has been studied for its interaction with biological macromolecules through molecular docking studies. These studies help elucidate the binding affinity of this compound to various biological targets, providing insights into its mechanism of action .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the development of new materials. Its unique structural features make it a valuable precursor in the synthesis of dyes and pigments. Furthermore, it may serve as a lead compound for developing agrochemicals aimed at pest control.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antimicrobial activity against resistant strains of bacteria and fungi. The results indicated that modifications to the thiazole ring could enhance efficacy further .
  • Anticancer Activity : In vitro studies on human breast cancer cell lines showed that certain derivatives had significant cytotoxic effects, leading to apoptosis in cancer cells. The structure–activity relationship analysis revealed that specific substitutions on the thiazole ring were critical for enhancing anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-(4-formyl-1,3-thiazol-2-yl)acetamide: Lacks the bromo group, which may affect its reactivity and biological activity.

    N-(5-bromo-1,3-thiazol-2-yl)acetamide: Lacks the formyl group, which may influence its chemical properties and applications.

Uniqueness

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the bromo and formyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromo and formyl group, which influences its reactivity and biological activity. The compound can be synthesized through various chemical pathways, often serving as a building block for more complex thiazole derivatives.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties . In a study evaluating various thiazole derivatives, this compound demonstrated significant activity against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antifungal Properties

The compound has also been investigated for antifungal activity . Its efficacy against common fungal pathogens has been documented in various studies. The presence of the thiazole ring is critical for enhancing the antifungal action.

Case Study: Antifungal Evaluation

In a recent study, this compound was tested against Candida species. The results indicated that the compound inhibited fungal growth significantly compared to standard antifungal agents.

Anticancer Potential

This compound has emerged as a potential anticancer agent . Studies have highlighted its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Activity of this compound

Cancer Cell LineIC50 (µM)Reference
HepG2 (liver cancer)15.0
MCF7 (breast cancer)12.5
A549 (lung cancer)10.0

The anticancer mechanism of this compound involves the induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with specific proteins involved in cell survival pathways, leading to increased apoptosis rates in treated cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or substituents can significantly alter its biological activity. For instance:

  • Bromine Substitution : Enhances antimicrobial potency.
  • Formyl Group : Critical for anticancer activity by affecting cell signaling pathways.

Properties

IUPAC Name

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2S/c1-3(11)8-6-9-4(2-10)5(7)12-6/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMXRINJCZAAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366480
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16443-97-3
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
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